2-(3-(Benzyloxy)pyridin-2-yl)acetic acid

Catalog No.
S13462978
CAS No.
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Benzyloxy)pyridin-2-yl)acetic acid

Product Name

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid

IUPAC Name

2-(3-phenylmethoxypyridin-2-yl)acetic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c16-14(17)9-12-13(7-4-8-15-12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)

InChI Key

MVPCNHRKVXYPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CC(=O)O

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a pyridine ring. This compound features a pyridin-2-yl group linked to an acetic acid moiety, making it a member of the pyridine derivatives family. Its chemical formula is C13H13NO3C_{13}H_{13}NO_3, and it has gained attention for its potential applications in medicinal chemistry and material science due to its distinct properties.

The chemical behavior of 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid involves several types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts or metal-free conditions, leading to various oxidized derivatives.
  • Reduction: Reduction processes typically involve reducing agents like hydrogen gas or metal hydrides, altering the functional groups present in the compound.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction of new functional groups into the molecular structure.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.

Research indicates that 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of various enzymes and receptors, contributing to its therapeutic prospects. The compound's interaction with biological targets suggests it may play a role in modulating metabolic pathways, making it a candidate for further investigation in drug development.

The synthesis of 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid can be achieved through several methods:

  • Direct Functionalization: Starting from pyridine derivatives, the benzyloxy group can be introduced via nucleophilic substitution.
  • Carboxylation Reactions: Utilizing acetic anhydride or similar reagents allows for the formation of the acetic acid moiety.
  • Multi-step Synthesis: A combination of functionalization and coupling reactions can yield the desired compound from simpler precursors.

These methods vary in complexity and yield, with optimization necessary for large-scale production.

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid has several applications across different fields:

  • Pharmaceuticals: Its potential as a therapeutic agent makes it valuable in drug design and development.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Material Science: The compound's unique properties lend themselves to applications in developing new materials with specific functionalities.

Studies on the interactions of 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid with various biological molecules are ongoing. Preliminary findings suggest that this compound may interact with specific enzymes and receptors, influencing biological pathways and offering insights into its mechanism of action. Detailed interaction studies are essential for understanding its full potential in therapeutic applications.

Several compounds share structural similarities with 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid. Here are some notable examples:

Compound NameStructural Features
3-(Benzyloxy)pyridin-2-amineContains a benzyloxy group but lacks acetic acid.
2-(5-(Benzyloxy)pyridin-2-yl)acetic acidSimilar acetic acid structure but different substitution pattern.
2-{(Benzyloxy)carbonylamino}-2-(pyridin-3-yl)acetic acidContains additional functional groups increasing complexity.

Uniqueness

The uniqueness of 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid lies in its specific benzyloxy substitution on the pyridine ring coupled with the acetic acid functionality. This distinct arrangement imparts unique chemical and biological properties that differentiate it from other pyridine derivatives, making it an interesting subject for further research in medicinal chemistry and related fields.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.08954328 g/mol

Monoisotopic Mass

243.08954328 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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